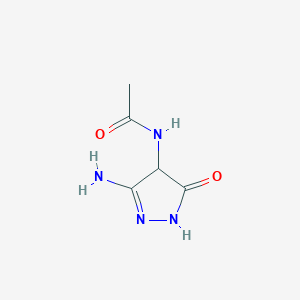

N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide

Description

N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide is a pyrazolone-derived acetamide compound characterized by a fused pyrazole ring with an amino group at position 3 and a ketone at position 3. The molecule’s core structure combines the planar pyrazolone moiety with an acetamide side chain, which confers both hydrogen-bonding capacity and conformational flexibility. This compound is of interest in medicinal chemistry due to the pyrazole scaffold’s prevalence in bioactive molecules, including antimicrobial, anti-inflammatory, and anticancer agents .

Key structural features include:

- Pyrazolone ring: Provides a rigid, electron-deficient aromatic system capable of π-π stacking and hydrogen bonding.

- Amino group (position 3): Enhances solubility and enables participation in intermolecular hydrogen bonds.

- Acetamide side chain: Introduces a polar, hydrogen-bond-accepting group that modulates pharmacokinetic properties.

Synthetic routes often involve condensation of substituted pyrazolones with acetylating agents. For example, analogous compounds are synthesized via multi-component reactions using heterogenous catalysts like CuO nanoparticles, as seen in related pyrazole-acetamide derivatives .

Properties

Molecular Formula |

C5H8N4O2 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

N-(3-amino-5-oxo-1,4-dihydropyrazol-4-yl)acetamide |

InChI |

InChI=1S/C5H8N4O2/c1-2(10)7-3-4(6)8-9-5(3)11/h3H,1H3,(H2,6,8)(H,7,10)(H,9,11) |

InChI Key |

PSBRKWPUGYFRTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1C(=NNC1=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide typically involves the reaction of hydrazine derivatives with β-dicarbonyl compounds. One common method includes the cyclization of hydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol or methanol as solvents at temperatures ranging from 60°C to 80°C .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents such as thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, hydroxypyrazoles, and pyrazole derivatives with different functional groups, depending on the reagents and conditions used .

Scientific Research Applications

Chemistry

N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various modifications leading to new derivatives with potentially enhanced properties.

Biology

The compound exhibits promising biological activities:

- Antimicrobial Activity: Studies have shown that it possesses antimicrobial properties against various bacterial strains.

- Antiviral Properties: Preliminary investigations suggest potential efficacy against viral infections.

- Mechanism of Action: The mechanism may involve the inhibition of specific enzymes or interaction with cellular receptors, impacting biological pathways.

Medicine

This compound is under investigation for its potential in developing new pharmaceuticals:

- Anti-inflammatory Agents: It may inhibit pro-inflammatory cytokines.

- Anticancer Agents: Recent studies indicate significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

These results suggest that the compound could be a lead for developing novel anticancer therapies.

Case Studies and Research Findings

-

Anticancer Studies:

A study published in ACS Omega evaluated the anticancer activity of derivatives related to this compound. Compounds showed percent growth inhibitions ranging from 51% to 86% across various cancer cell lines (e.g., SNB-19 and OVCAR-8), indicating their potential as effective anticancer agents . -

Antimicrobial Evaluation:

Another research effort focused on synthesizing derivatives of this compound and assessing their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The findings demonstrated good efficacy, particularly with certain derivatives showing significant inhibition zones in disc diffusion assays .

Mechanism of Action

The mechanism of action of N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide with structurally or functionally related acetamide-pyrazole derivatives:

Key Findings:

Methyl or phenyl substituents (e.g., in CAS 184763-36-8) increase lipophilicity, favoring membrane permeability but reducing aqueous solubility . Diazenyl linkers (e.g., in the diazenyl-phenyl derivative) enable extended conjugation, useful in optical or catalytic applications .

Synthetic Flexibility: Multi-component reactions (e.g., using CuO nanoparticles) efficiently generate complex pyrazole-acetamide hybrids, as demonstrated in derivatives with indole and phenyl groups . Acetylation of pyrazolone precursors (e.g., 4-aminoantipyrine) remains a common strategy, though steric hindrance from bulky substituents can limit yields .

Crystallographic Insights :

- Pyrazole-acetamide derivatives often exhibit R₂²(10) hydrogen-bonding motifs , stabilizing crystal lattices. For example, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide forms dimers via N–H···O interactions, influencing solubility and melting points .

- Planar vs. twisted pyrazole rings (e.g., in asymmetric unit molecules) affect molecular packing and crystallinity .

Patent Landscape :

- Acetamide-pyrazole derivatives are frequently patented for pharmaceutical applications. For instance, tetrahydrocarbazole-acetamide hybrids (e.g., N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide) show specific bioactivity in neurological disorders .

Biological Activity

N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and agriculture, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with β-dicarbonyl compounds. A common method includes cyclization with ethyl acetoacetate under acidic or basic conditions, usually in ethanol or methanol at temperatures ranging from 60°C to 80°C.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 156.14 g/mol |

| IUPAC Name | N-(3-amino-5-oxo-1,4-dihydropyrazol-4-yl)acetamide |

| InChI Key | PSBRKWPUGYFRTF-UHFFFAOYSA-N |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. In a study evaluating various pyrazole derivatives, it was found that certain compounds displayed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. These derivatives also demonstrated effective biofilm inhibition capabilities .

Anticancer Activity

The compound has shown promising results in anticancer research. For instance, derivatives of pyrazole have been evaluated against several cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| N-(3-Amino-5-oxo...) | MCF7 | 3.79 |

| N-(3-Amino-5-oxo...) | SF-268 | 12.50 |

| N-(3-Amino-5-oxo...) | NCI-H460 | 42.30 |

These findings indicate that the compound's derivatives can inhibit cancer cell proliferation effectively, suggesting its potential as a lead compound in cancer therapy .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may inhibit enzymes or interact with receptors, leading to its observed effects. The exact mechanisms can vary based on the functional groups present on the compound and the specific biological context.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a comprehensive evaluation of pyrazole derivatives, compound 7b was highlighted for its exceptional antimicrobial properties. It exhibited significant activity against multiple bacterial strains, reinforcing the potential use of pyrazole-based compounds in developing new antimicrobial agents .

Case Study 2: Cancer Therapeutics

Research focusing on the anticancer properties of pyrazole derivatives revealed that certain compounds could induce apoptosis in cancer cells while sparing normal cells. For instance, one derivative demonstrated an IC value of 0.067 µM against Aurora-A kinase, showcasing its potential as a targeted cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.